
4-(difluoromethoxy)-N-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-N-hydroxybenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a difluoromethoxy group attached to a benzene ring, along with a hydroxamic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-N-hydroxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with appropriate reagents to introduce the hydroxamic acid group. This process may include steps such as O-alkylation, oxidation, and N-acylation . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized to ensure cost-effectiveness and scalability. This may involve the use of more economical reagents and catalysts, as well as the development of continuous flow processes to enhance efficiency . The choice of reaction conditions and purification methods is crucial to achieving high-quality products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-N-hydroxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the difluoromethoxy and hydroxamic acid groups, which can participate in different types of chemical transformations .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
4-(Difluoromethoxy)-N-hydroxybenzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-N-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway . This inhibition can lead to reduced expression of proteins associated with fibrosis and other pathological conditions.
Comparison with Similar Compounds
4-(Difluoromethoxy)-N-hydroxybenzamide can be compared with other similar compounds, such as:
4-(Difluoromethoxy)phenyl isocyanate: This compound also contains a difluoromethoxy group but differs in its functional group, leading to different chemical reactivity and applications.
Difluoromethoxylated ketones: These compounds serve as building blocks for synthesizing nitrogen-containing heterocycles and have distinct properties compared to this compound.
The uniqueness of this compound lies in its combination of the difluoromethoxy and hydroxamic acid groups, which confer specific chemical and biological properties that are valuable for various research applications.
Properties
Molecular Formula |
C8H7F2NO3 |
|---|---|
Molecular Weight |
203.14 g/mol |
IUPAC Name |
4-(difluoromethoxy)-N-hydroxybenzamide |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10)14-6-3-1-5(2-4-6)7(12)11-13/h1-4,8,13H,(H,11,12) |
InChI Key |
FWRXDRYCPUODPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NO)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


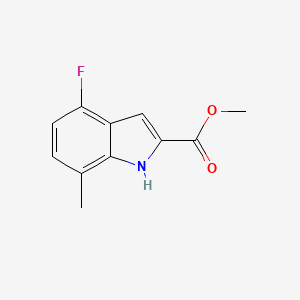

![4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B12823567.png)
![1,3-Di([2,2'-bipyridin]-6-yl)benzene](/img/structure/B12823575.png)
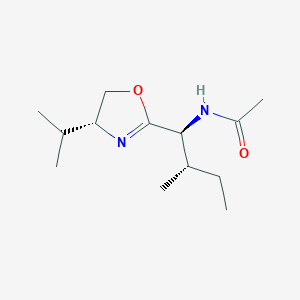
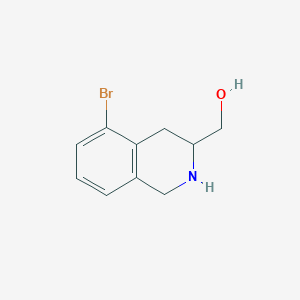
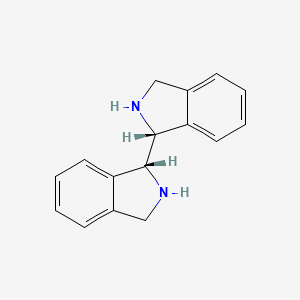

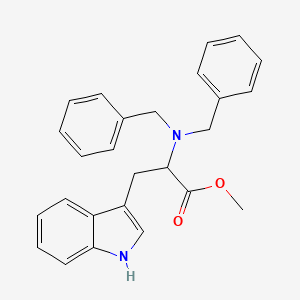
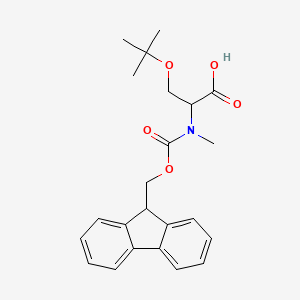

![2-(2-(2-(4-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)phenoxy)-3-(2-(1-(4-sulfobutyl)benzo[cd]indol-2(1H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1-(4-sulfobutyl)benzo[cd]indol-1-ium](/img/structure/B12823601.png)

![((3S,4R)-3-amino-4-hydroxypiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B12823611.png)
